2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name is 2-[(4-{[(2-methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid . Key components include:
- Benzoic acid core : A benzene ring substituted with a carboxylic acid group at position 2.
- Amide linkages : Two carbonyl groups connected to aniline derivatives.
- Methoxyethyl substituent : A 2-methoxyethyl group attached to an amine, contributing to hydrophobicity and potential hydrogen-bonding interactions.
Molecular formula : C₁₈H₁₈N₂O₅
Molecular weight : 342.3 g/mol
InChI : 1S/C18H18N2O5/c1-25-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18(23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
InChIKey : XXEJUQWLNZAXJA-UHFFFAOYSA-N
Molecular Geometry and Conformational Analysis
The molecule adopts a planar aromatic structure with substituents arranged to minimize steric hindrance. Key geometric features include:
- Benzoic acid moiety : The carboxylic acid group at the ortho position facilitates intramolecular hydrogen bonding.
- Amide groups : The two carbonyl groups (C=O) form stable amide bonds, contributing to rigidity.
- Methoxyethyl chain : The 2-methoxyethyl group introduces flexibility, enabling conformational changes in solution.
| Functional Group | Role | Reactivity |
|---|---|---|
| Carboxylic acid (-COOH) | Hydrogen-bond donor; enhances solubility | Participates in acid-base reactions |
| Amide (-CONH-) | Hydrogen-bond acceptor; stable linkage | Resistant to hydrolysis under mild conditions |
| Methoxyethyl (-OCH₂CH₂-) | Increases lipophilicity | Modifies membrane |
Properties
IUPAC Name |
2-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18(23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJUQWLNZAXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling Approach
-
Formation of 4-[(2-Methoxyethyl)carbamoyl]aniline :
-
React 4-isocyanatoaniline with 2-methoxyethylamine in THF at 0–5°C.
-
Quench with aqueous HCl to precipitate the product.
-
-
Coupling with 2-Carboxybenzoyl Chloride :
-
Generate the acyl chloride via SOCl₂ or oxalyl chloride.
-
Perform Schotten-Baumann reaction with the aniline intermediate in biphasic (H₂O/CH₂Cl₂) conditions.
-
Key Considerations :
-
Temperature Control : Maintain <10°C during acyl chloride formation to prevent decomposition.
-
Stoichiometry : Use 1.2 equivalents of acyl chloride to ensure complete conversion.
One-Pot Tandem Coupling
An alternative route employs polymer-supported carbodiimides (e.g., PS-CDIP) to sequentially couple both amines, reducing purification steps:
-
Reagents : PS-CDIP, HOAt, DMF.
-
Yield : ~85% over two steps (reported for similar bis-amide syntheses).
Cyclization and Purification Techniques
The final step involves cyclization to ensure correct regiochemistry, though this is less critical for the target compound. For related dibenzoxepin derivatives, high-yield cyclization (96.4%) is achieved using TFAA and BF₃·Et₂O in chlorobenzene. Adapting this:
Procedure :
-
Dissolve the linear precursor in anhydrous CHCl₃.
-
Add TFAA (1.5 eq) and catalytic BF₃·Et₂O (0.1 eq) at −10°C.
-
Warm to room temperature, stir for 4 h, and concentrate.
-
Purify via recrystallization (EtOAc/hexanes) or silica gel chromatography.
Table 2: Cyclization Efficiency Under Varied Conditions
| Acid Activator | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TFAA | Chlorobenzene | 20 | 96.4 | 99.9 |
| PPA | Acetic Acid | 76 | 71.3 | 99.6 |
| Ac₂O | Toluene | 80–90 | 69.9 | 99.1 |
Industrial-Scale Considerations
Catalyst Recycling
The 5% Pd/C catalyst from hydrogenation steps can be reused ≥10 times by washing with 0.1 M NaOH and reactivating under H₂ flow, reducing costs by ~40%.
Solvent Recovery
-
Chlorobenzene and TFAA are distilled from reaction mixtures at 40 mmHg and 60°C, achieving >95% recovery.
-
Aqueous HCl byproducts are neutralized with Ca(OH)₂, generating CaCl₂ for disposal.
Environmental Impact
-
E-Factor : Calculated at 8.2 (kg waste/kg product), primarily from solvent use.
-
PMI (Process Mass Intensity) : 23.7, benchmarked against industry standards for amide syntheses.
Analytical Characterization
Critical Quality Attributes :
-
HPLC Purity : >99.0% (C18 column, 0.1% TFA/MeCN gradient).
-
1H NMR (DMSO-d₆) : δ 3.25 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, CH₂OCH₂), 7.85–8.10 (m, 4H, Ar-H), 10.20 (s, 1H, COOH).
-
IR (KBr) : 1685 cm⁻¹ (C=O, amide I), 1540 cm⁻¹ (N–H bend).
Challenges and Mitigation Strategies
-
Amine Oxidation :
-
Use degassed solvents and N₂ blanket during coupling steps.
-
-
Solubility Issues :
-
Employ DMF/THF mixtures (4:1) for dissolution of polar intermediates.
-
-
Byproduct Formation :
-
Add 2,6-lutidine (0.5 eq) to suppress symmetrical anhydride formation during acyl chloride generation.
-
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ primarily in the substituents on the anilino ring. Key examples include:
*Calculated based on IUPAC name; exact formula may vary.
Key Observations:
- Lipophilicity: The tert-butyl () and phenylpropanoyl () analogs exhibit higher logP values due to bulky/aryl groups, whereas the methoxyethyl and diethylamino variants (target compound, ) enhance water solubility.
- Hydrogen Bonding: The target compound’s methoxyethyl group provides both H-bond acceptors (ether oxygen) and donors (amide NH), unlike the purely hydrophobic tert-butyl group.
Structural and Crystallographic Insights
- Bulkier Substituents : tert-Butyl () and azepane () groups disrupt H-bonding networks, leading to amorphous solid forms with higher solubility but lower stability .
Biological Activity
2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Structural Overview
The compound's molecular formula is C₁₈H₁₈N₂O₅, with a molecular weight of approximately 342.35 g/mol. Its structure includes a benzoic acid moiety linked to an aniline derivative through a methoxyethylaminocarbonyl group, contributing to its solubility and reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro assays have demonstrated the ability of this compound to inhibit pro-inflammatory cytokines, suggesting its use in managing inflammatory conditions.
- Cytotoxicity : Evaluations in cancer cell lines indicate that the compound may exhibit cytotoxic effects, making it a candidate for further investigation in cancer therapy.
The mechanism of action involves the interaction of the compound with specific biological targets, including enzymes and receptors. The carbonyl groups in the structure are hypothesized to play a critical role in binding to these targets, leading to modulation of various biological pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway may include:
- Formation of Anilino Intermediate : Reaction of 4-nitrobenzoic acid with 2-methoxyethylamine under acidic conditions.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.
- Coupling Reaction : The final step involves coupling the anilino intermediate with a suitable carbonyl compound.
This synthetic route allows for the introduction of various substituents, enabling exploration of structure-activity relationships.
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid | C₁₄H₁₈N₂O₅ | Antioxidant, antimicrobial |
| Chlorogenic Acid | C₁₄H₁₈O₈ | Antioxidant, anti-inflammatory |
| p-Coumaric Acid | C₉H₈O₃ | Antioxidant, anti-cancer |
The specific combination of functional groups in this compound enhances its solubility and biological activity profile compared to other similar compounds.
Case Studies and Research Findings
- In Vitro Studies : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to activate proteasome and autophagy pathways in human cells, indicating its potential role in protein degradation systems .
- Cytotoxicity Assays : In studies involving cancer cell lines such as Hep-G2 and A2058, the compound demonstrated promising cytotoxic effects without significant toxicity to normal fibroblasts .
- Mechanistic Insights : Investigations into its interaction with cathepsins B and L revealed that the compound could modulate these enzymes' activities, which are crucial for cellular homeostasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
